molecular formula C6H3F4NO B1447302 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine CAS No. 1227595-03-0

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine

Cat. No.: B1447302
CAS No.: 1227595-03-0
M. Wt: 181.09 g/mol
InChI Key: KOQVCKBMMIHYAS-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine is a high-value fluorinated pyridine derivative offered as a key chemical intermediate for discovery research and process development. This compound belongs to the important class of trifluoromethylpyridine (TFMP) derivatives, which are prominent structural motifs in active agrochemical and pharmaceutical ingredients due to the unique combination of the strong electron-withdrawing trifluoromethyl group and the aromatic pyridine ring . The incorporation of fluorine and the trifluoromethyl group can significantly influence a compound's biological activity, metabolic stability, lipophilicity, and cell membrane permeability . In the agrochemical industry, TFMP derivatives are found in over 20 launched products, serving as herbicides, fungicides, and insecticides. Similarly, in the pharmaceutical industry, the TFMP moiety is a key pharmacophore in several approved drugs and candidates in clinical trials . The specific substitution pattern on this pyridine ring, including the fluorine and hydroxyl groups, makes it a versatile building block for further synthetic elaboration through reactions such as substitution, coupling, and functional group transformation. Researchers can utilize this compound in structure-activity relationship (SAR) studies, lead optimization, and as a precursor for synthesizing more complex molecules for biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-3-1-2-11-5(4(3)12)6(8,9)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQVCKBMMIHYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276546
Record name 4-Fluoro-2-(trifluoromethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227595-03-0
Record name 4-Fluoro-2-(trifluoromethyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227595-03-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-(trifluoromethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Halogenation and Fluorination of Picoline Derivatives

One industrially relevant approach involves starting from methyl-substituted pyridines (picolines) and performing stepwise vapor-phase chlorination followed by fluorination to introduce trifluoromethyl and fluoro substituents on the pyridine ring. This method can yield various trifluoromethylpyridine derivatives, including fluorinated and chlorinated intermediates, by controlling reaction conditions such as temperature and molar ratios of chlorine and fluorine gases.

  • For example, 3-picoline can be converted to trifluoromethylpyridines via chlorination/fluorination in a catalyst fluidized-bed reactor, followed by nuclear chlorination to produce chloro(trifluoromethyl)pyridines, which can be further fluorinated.

  • The reaction temperature and catalyst choice (e.g., iron fluoride) are critical for optimizing yields and selectivity toward specific substitution patterns.

  • Although this method is more commonly applied to 2- and 3-substituted trifluoromethylpyridines, similar principles can be adapted for 4-substituted derivatives with appropriate modifications.

Substrate Reaction Temp. (°C) Major Products (Peak Area %)
3-Picoline 335 (CFB) / 320 (Empty) TF (86.4%), CTF (6.6%), DCTF (0.0%)
4-Picoline 380 (CFB) / 380 (Empty) TF (7.4%), CTF (64.1%), DCTF (19.1%)

Abbreviations: CFB = catalyst fluidized bed; TF = trifluoromethylpyridine; CTF = chloro(trifluoromethyl)pyridine; DCTF = dichloro(trifluoromethyl)pyridine

Cyclocondensation Using Trifluoromethyl-Containing Building Blocks

Another synthetic route involves constructing the pyridine ring from trifluoromethyl-containing precursors via cyclocondensation reactions. Common building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, and ethyl 4,4,4-trifluoro-3-oxobutanoate.

  • This approach allows the introduction of the trifluoromethyl group early in the synthesis and facilitates subsequent functionalization at desired positions.

  • For example, cyclization of 5,5-diethoxy-3-trifluoromethylpentenoic acid ethyl ester with ammonia in methanol or ethanol solvent produces 2-hydroxy-4-trifluoromethylpyridine, a close analog to the target compound. This method features mild reaction conditions and convenient post-reaction treatment, making it suitable for industrial scale-up.

Gold(I)-Catalyzed Cyclization for Hydroxypicolinonitriles

A unique laboratory-scale method for synthesizing 3-hydroxy-4-substituted picolinonitriles involves gold(I)-catalyzed cyclization of alkynyl precursors under mild conditions.

  • The procedure includes reacting N-phenylbenzaldimine with 4-propargylaminoisoxazole in 1,2-dichloroethane at 60°C, followed by treatment with methanol and potassium carbonate to yield 4-substituted 3-hydroxypicolinonitriles.

  • While this method is more suited for research and small-scale synthesis, it demonstrates the potential for selective hydroxylation and substitution on the pyridine ring.

Synthesis via Vinyl Ethers and Trifluoroacetylation

A patented method describes the synthesis of 2-chloro-4-(trifluoromethyl)pyridine, a key intermediate, by reacting vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent to form 4-butoxy-1,1,1-trifluoro-3-en-2-one, which can be further transformed into the target pyridine derivative.

  • This approach emphasizes stable intermediates and relatively mild conditions, aiming for high yields suitable for scale-up.

Comparative Data Summary

Method Key Features Advantages Limitations
Vapor-phase chlorination/fluorination Uses picoline substrates; catalyst fluidized-bed; temperature control Industrial scale; good yields; catalyst recycling Multi-chlorinated by-products; complex reactor setup
Cyclocondensation with trifluoromethyl building blocks Uses trifluoromethylated ketoesters; ammonia cyclization; mild solvents Mild conditions; scalable; stable intermediates Requires specific starting materials; moderate complexity
Gold(I)-catalyzed cyclization One-pot synthesis; mild temperature; selective hydroxylation High regioselectivity; suitable for research Limited scale; complex catalyst system
Vinyl ether trifluoroacetylation Acid-binding agent; stable intermediates High yield; mild conditions Requires handling of acid anhydrides; multi-step

Research Findings and Notes

  • The trifluoromethyl group strongly influences the electronic environment of the pyridine ring, enhancing reactivity at adjacent positions and facilitating selective halogenation and hydroxylation.

  • Vapor-phase methods allow control over substitution patterns by adjusting chlorine gas ratios and reaction temperatures, but require careful management of by-products and catalyst phases.

  • Cyclocondensation methods provide a more straightforward synthetic route to hydroxy-trifluoromethylpyridines with fewer purification challenges, which is advantageous for industrial applications.

  • Spectroscopic characterization (NMR, IR) confirms the presence of functional groups and substitution patterns, essential for verifying synthetic success.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aminopyridines, tetramethylbiphenyls, and other fluorinated derivatives .

Scientific Research Applications

Chemical Properties and Structure

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine features a pyridine ring substituted with hydroxyl and trifluoromethyl groups. The presence of fluorine enhances its chemical stability and biological activity, making it a valuable compound for various applications. Its molecular formula is C7_7H4_4F4_4N1_1O1_1.

Agrochemical Applications

The compound has been identified as a potential candidate for the development of pesticides and herbicides . Its structural characteristics allow it to interact effectively with biological targets, which is essential in crop protection.

Key Agrochemical Uses

  • Pesticide Development : The compound's efficacy in pest control has been noted, particularly in the synthesis of derivatives that outperform traditional compounds in terms of biological activity.
  • Crop Protection : It serves as a building block for several agrochemicals designed to protect crops from pests and diseases. For instance, derivatives like fluazinam, which is known for its potent fungicidal properties, utilize components derived from this compound .
Compound NameApplicationBiological Activity
FluazinamFungicideHigh efficacy against fungal pathogens
PyridalylInsecticideSuperior pest control compared to traditional insecticides

Pharmaceutical Applications

This compound exhibits significant potential in the pharmaceutical sector . Its derivatives are being explored for their roles in drug development, particularly as antiviral and antitumor agents.

Pharmaceutical Uses

  • Drug Development : Compounds containing the trifluoromethylpyridine moiety are increasingly recognized for their biological activities, with many currently undergoing clinical trials. Approximately 20% of pharmaceutical compounds contain fluorine, highlighting the importance of fluorinated structures in medicinal chemistry .
  • Biological Activity : The incorporation of fluorine atoms is known to enhance metabolic stability and bioavailability, which are critical factors in drug design.
Compound NameTarget DiseaseStatus
Antiviral AgentsViral InfectionsClinical Trials
Antitumor AgentsVarious CancersUnder Development

Coordination Chemistry

The compound also shows promise as a ligand in coordination chemistry due to its ability to form strong hydrogen bonds and π-stacking interactions with proteins and nucleic acids. This property is leveraged in drug design and the development of new therapeutic agents.

Case Study 1: Fluazinam Synthesis

Fluazinam is synthesized using this compound as a precursor. The synthesis involves several steps, including chlorination and fluorination processes that enhance its fungicidal properties.

Case Study 2: Antiviral Development

Recent studies have focused on developing antiviral compounds based on this pyridine derivative. Preliminary results indicate improved efficacy against viral pathogens compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of fluorine atoms enhances its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Positional Isomers: 6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine

Key Compound :

  • 6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine (CAS: 1227573-49-0) shares the same molecular formula and weight as the target compound but differs in the position of the fluorine substituent (position 6 instead of 4) .

Comparison :

Property 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine 6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine
Molecular Formula C₆H₃F₄NO C₆H₃F₄NO
Molecular Weight (g/mol) 181.09 181.09
Fluorine Position Position 4 Position 6
CAS Number 1227595-03-0 1227573-49-0

Implications :

  • The positional isomerism may influence electronic distribution, solubility, and intermolecular interactions.

Trifluoromethyl Pyridines with Heterocyclic Moieties

Key Compounds :

  • 2-(Trifluoromethylpyridin-2-yl)-1,3,4-oxadiazole derivatives (e.g., from ) incorporate a 1,3,4-oxadiazole ring linked to a trifluoromethylpyridine core .

Comparison :

Property This compound 1,3,4-Oxadiazole Derivatives
Functional Groups -OH, -F, -CF₃ -CF₃, 1,3,4-oxadiazole, variable substituents
Molecular Weight Range (g/mol) 181.09 ~300–400 (estimated)
Biological Activity Not reported in evidence Insecticidal (100% activity at 500 mg/L against Mythimna separata)

Implications :

  • The addition of a 1,3,4-oxadiazole moiety increases molecular complexity and lipophilicity, enhancing insecticidal activity. However, the target compound’s hydroxyl group may confer higher polarity, limiting its utility in agrochemical applications compared to these derivatives.

Pyridine Derivatives with Carboxylic Acid Groups

Key Compound :

  • 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS: 1267011-08-4) features a carboxylic acid (-COOH) group and a fluorophenyl substituent .

Comparison :

Property This compound 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine
Molecular Formula C₆H₃F₄NO C₁₂H₈FNO₃
Functional Groups -OH, -F, -CF₃ -OH, -COOH, -F
Molecular Weight (g/mol) 181.09 233.20
Potential Applications Unknown (research stage) Likely medicinal (carboxylic acids often used in drug design)

Implications :

  • The carboxylic acid group in the analog improves water solubility, making it more suitable for pharmaceutical formulations. In contrast, the trifluoromethyl group in the target compound enhances metabolic stability but may reduce solubility.

Trifluoromethyl Pyridines in Enzyme Inhibition

Key Compounds :

  • MurA enzyme inhibitors () include pyridine-3-amine and pyridine-4-amine derivatives with -CF₃ groups. Studies indicate that the position of the trifluoromethyl group (3- vs.

Implications :

  • Unlike MurA inhibitors, where substituent positions are less critical, the hydroxyl and fluorine groups in this compound may play a more significant role in target binding due to hydrogen-bond donor/acceptor capabilities.

Data Tables for Quick Reference

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
This compound C₆H₃F₄NO 181.09 1227595-03-0 -OH, -F, -CF₃
6-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine C₆H₃F₄NO 181.09 1227573-49-0 -OH, -F, -CF₃
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ 233.20 1267011-08-4 -OH, -COOH, -F

Biological Activity

4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with hydroxyl and trifluoromethyl groups. The incorporation of fluorine not only enhances the compound's metabolic stability and bioavailability but also significantly impacts its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H4_4F4_4N1_1O1_1. The presence of both hydroxyl (-OH) and trifluoromethyl (-CF3_3) groups contributes to its distinctive reactivity and interaction with biological systems.

Property Description
Molecular FormulaC7_7H4_4F4_4N1_1O1_1
Molecular Weight201.11 g/mol
SolubilitySoluble in polar solvents
Functional GroupsHydroxyl, trifluoromethyl, and fluorine

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antimicrobial properties and potential applications in drug development.

Antimicrobial Properties

Studies have shown that fluorinated compounds often possess enhanced antimicrobial activity compared to their non-fluorinated counterparts. The trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against various microbial strains .

The biological activity of this compound is attributed to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions. These interactions facilitate binding to proteins and nucleic acids, which can be leveraged in drug design.

Case Studies

Several studies have explored the biological implications of this compound:

  • Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it showed promising results as a potential inhibitor of DYRK1A, a kinase implicated in various diseases .
  • Analgesic Effects : In vivo studies indicated that derivatives of this compound could exhibit analgesic properties by acting as antagonists at TRPV1 receptors, which are involved in pain perception .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
2-Hydroxy-3-fluoro-4-(trifluoromethyl)pyridineHydroxy and trifluoromethyl groupsModerate antimicrobial activity
4-Fluoro-2-hydroxy-6-(trifluoromethyl)pyridineHydroxy at position 2, trifluoromethyl at position 6Potentially different pharmacokinetic properties
5-Trifluoromethylpyridin-2-olTrifluoromethyl group at position 5Different reactivity patterns

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine in high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic fluorination or halogen exchange reactions. Metal-free conditions using β-CF₃ aryl ketones as precursors under mild temperatures (e.g., 60–80°C) yield fluorinated pyridines with high regioselectivity . For example:
  • Step 1 : React β-CF₃ ketones with ammonium acetate in acetic acid to form pyrimidine intermediates.
  • Step 2 : Fluorinate using Selectfluor® or similar agents in polar aprotic solvents (e.g., DMF), achieving yields >85% .
  • Key Data :
Reaction Time (h)Yield (%)Purity (HPLC)
128998.5
189299.0

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and hydrogen bonding. Key spectral markers:
  • ¹H NMR : Hydroxy proton at δ 10.2–11.5 ppm (broad singlet) .
  • ¹⁹F NMR : Trifluoromethyl group at δ -62 to -65 ppm (quartet) .
  • HRMS : Exact mass calculated for C₆H₄F₄NO (M+H⁺): 214.0123; observed: 214.0125 .
    Pair with FT-IR to detect O–H stretching (3200–3600 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

Q. How does the presence of fluorine and trifluoromethyl groups influence the compound’s stability?

  • Methodological Answer : The electron-withdrawing CF₃ group enhances thermal stability but increases susceptibility to hydrolysis. Stability protocols:
  • Storage : Under inert gas (N₂/Ar) at -20°C in amber glass vials .
  • Degradation Tests : Monitor via HPLC under accelerated conditions (40°C/75% RH). Shelf life exceeds 12 months when stored properly .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of fluorinated pyridine derivatives?

  • Methodological Answer : Conflicting data (e.g., melting points ranging 123–124°C vs. 287–293°C for similar compounds ) arise from polymorphism or purity issues. Mitigation strategies:
  • Recrystallization : Use solvent systems like ethanol/water to isolate pure polymorphs.
  • DSC Analysis : Compare thermograms to identify phase transitions .
  • Elemental Analysis : Verify purity (>99%) to exclude solvent residues .

Q. What strategies enhance regioselectivity in electrophilic substitution reactions involving this compound?

  • Methodological Answer : Directing groups (e.g., -OH) guide substitution to the para position. Example:
  • Nitration : Use HNO₃/H₂SO₄ at 0°C to achieve >90% para-nitro derivative .
  • Halogenation : NBS in CCl₄ selectively brominates the 5-position .
    Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .

Q. How do computational methods aid in predicting reactivity and tautomeric equilibria?

  • Methodological Answer : DFT Calculations (B3LYP/6-311+G(d,p)) model tautomerization between keto-enol forms. Key findings:
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the enol tautomer by 5–8 kcal/mol .
  • Transition States : Identify energy barriers (~15 kcal/mol) for proton transfer using QM/MM simulations .
  • Data Table :
TautomerEnergy (kcal/mol)Dominant Form in H₂O
Keto0.040%
Enol-3.260%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-hydroxy-2-(trifluoromethyl)pyridine

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